molecular formula C24H14F3N5O B388515 5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B388515
M. Wt: 445.4g/mol
InChI Key: LMCQPYUDYYMFFQ-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps. One common method includes the reaction of diazonium salts with ethyl cyanoacetate under specific conditions. The process involves:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H14F3N5O

Molecular Weight

445.4g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C24H14F3N5O/c25-24(26,27)17-6-4-5-15(11-17)21-10-9-19(33-21)12-16(13-28)22-20(14-29)23(30)32(31-22)18-7-2-1-3-8-18/h1-12H,30H2/b16-12+

InChI Key

LMCQPYUDYYMFFQ-FOWTUZBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C#N)C#N)N

SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N)C#N)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.